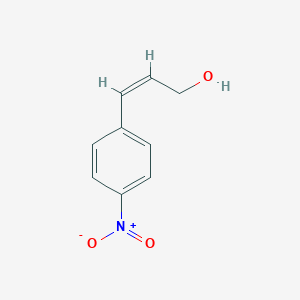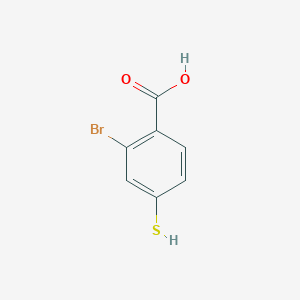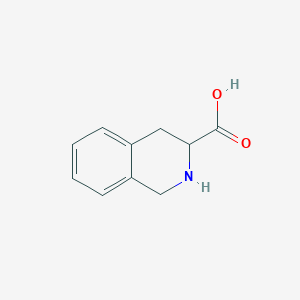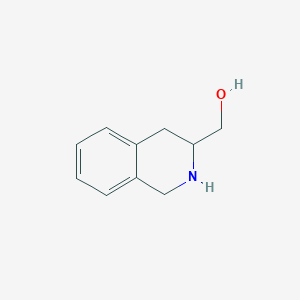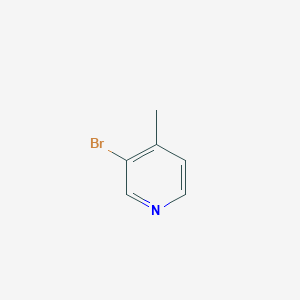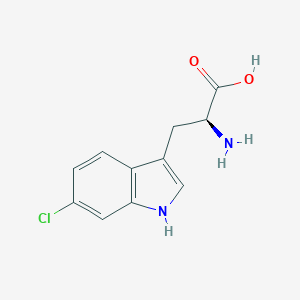
6-氯-L-色氨酸
描述
6-Chloro-L-tryptophan is a derivative of the essential amino acid L-tryptophan, where a chlorine atom replaces the hydrogen at position 6 on the indole ring. This modification imparts unique properties to the compound, making it valuable in various scientific research and industrial applications .
科学研究应用
6-Chloro-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: It is used to study enzyme-substrate interactions, particularly with halogenases.
Medicine: Potential therapeutic applications due to its unique bioactivity.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
作用机制
Target of Action
6-Chloro-L-tryptophan is a derivative of the essential amino acid tryptophan . The primary target of 6-Chloro-L-tryptophan is the enzyme KtzQ . KtzQ is an O2- and FADH2-dependent halogenase involved in the production of 6,7-dichlorotryptophan for kutzneride assembly .
Mode of Action
6-Chloro-L-tryptophan acts as a substrate for the enzyme KtzQ . The interaction between 6-Chloro-L-tryptophan and KtzQ is crucial for the production of 6,7-dichlorotryptophan . .
Biochemical Pathways
6-Chloro-L-tryptophan is involved in the tryptophan metabolic pathway . Tryptophan metabolism occurs via three significant pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . 6-Chloro-L-tryptophan, being a tryptophan derivative, can potentially affect these pathways and their downstream effects.
Result of Action
As a substrate for KtzQ, it is involved in the production of 6,7-dichlorotryptophan . .
生化分析
Biochemical Properties
6-Chloro-L-tryptophan is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be used as a substrate for the enzyme KtzQ . The nature of these interactions is largely dependent on the specific biochemical context in which 6-Chloro-L-tryptophan is present.
Cellular Effects
The effects of 6-Chloro-L-tryptophan on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
6-Chloro-L-tryptophan is involved in various metabolic pathways. It interacts with several enzymes or cofactors
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-L-tryptophan typically involves the halogenation of L-tryptophan. One common method is the condensation of 6-chloroindole with racemic N-acetylserine, followed by enzymatic hydrolysis using L-aminoacylase . This process ensures high optical purity of the final product.
Industrial Production Methods: Industrial production of 6-Chloro-L-tryptophan often employs biocatalytic approaches. For instance, microbial cell factories can be engineered to convert L-tryptophan into its halogenated derivative through the action of specific halogenases .
化学反应分析
Types of Reactions: 6-Chloro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can yield dechlorinated tryptophan derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: 6-Chloro-2-oxoindole
Reduction: L-tryptophan
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.
相似化合物的比较
- 5-Chloro-L-tryptophan
- 7-Chloro-L-tryptophan
- 6-Bromo-L-tryptophan
Comparison: 6-Chloro-L-tryptophan is unique due to the position of the chlorine atom on the indole ring, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and specificities towards enzymes and receptors, making it a valuable tool in biochemical research .
属性
IUPAC Name |
(2S)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICLVQOYKYBXFN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318992 | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-35-8 | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8BEF538ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the enantiomeric purity of 6-Chloro-L-tryptophan, and how was it determined in the study?
A: Enantiomers are molecules that are mirror images of each other and may exhibit different biological activities. [] The study focuses on 6-Chloro-L-tryptophan, the specific enantiomer of 6-Chlorotryptophan with potential bioactivity. Determining its enantiomeric purity is crucial as the presence of the other enantiomer (6-Chloro-D-tryptophan) could lead to unintended biological effects or reduced activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


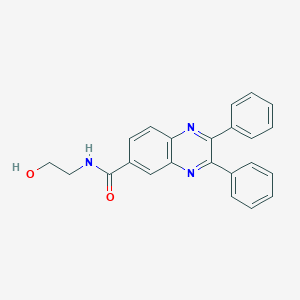
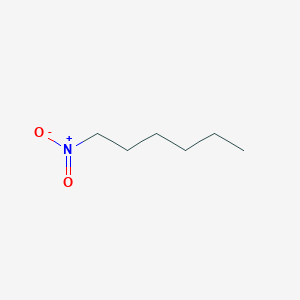
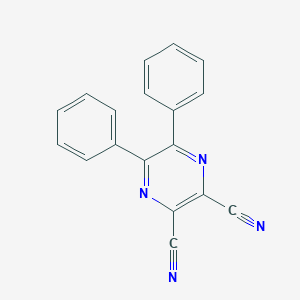
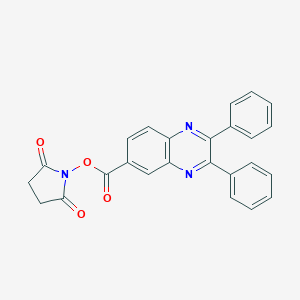
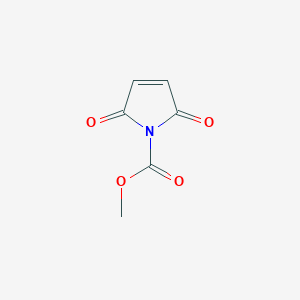
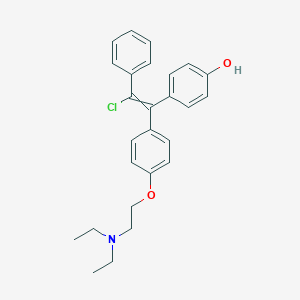
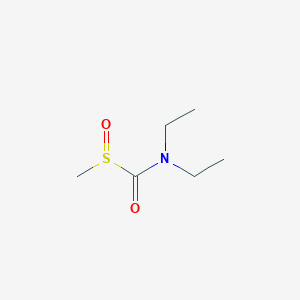
![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)

